molecular formula C7H4N2O4 B056128 3,4-Dihydroxy-5-nitrobenzonitrile CAS No. 116313-86-1

3,4-Dihydroxy-5-nitrobenzonitrile

Cat. No.: B056128
CAS No.: 116313-86-1
M. Wt: 180.12 g/mol
InChI Key: JRBDMOJXCREXNN-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4N2O4 It is characterized by the presence of two hydroxyl groups, a nitro group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydroxy-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 3,4-dihydroxybenzonitrile. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Another method involves the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzonitrile using hydrobromic acid. This process requires refluxing the starting material in concentrated hydrobromic acid, which leads to the removal of the methoxy group and the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration reactions. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydroxy-5-nitrobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as hyperuricemia and gout.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3,4-dihydroxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, the compound can reduce uric acid levels, making it a potential therapeutic agent for gout and hyperuricemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroxy-5-nitrobenzonitrile is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit xanthine oxidase sets it apart from other similar compounds, making it a valuable compound for therapeutic research .

Properties

IUPAC Name

3,4-dihydroxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c8-3-4-1-5(9(12)13)7(11)6(10)2-4/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBDMOJXCREXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151346
Record name Benzonitrile, 3,4-dihydroxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116313-86-1
Record name Benzonitrile, 3,4-dihydroxy-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3,4-dihydroxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.7 g of hydroxylamine, O-sulfonic acid in 6 ml of water is added to a solution of 1.83 g of 3,4-dihydroxy-5-nitrobenzaldehyde in 25 ml of water, subsequently stirred at 65° for 3.5 hours, cooled, the separated precipitate is filtered off under suction and taken up in ethyl acetate. The organic phase is dried over sodium sulfate and evaporated in a water-jet vacuum. The crystals obtained are recrystallized from ethyl acetate/n-hexane. There is obtained 3,4-dihydroxy-5-nitrobenzonitrile in the form of yellow crystals of m.p. 194°-195°.
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
O-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution containing 0.92 g of 3,4-dihydroxy-5-nitrobenzaldehyde and 0.49 g of hydroxylamine hydrochloride in 5.0 ml of formic acid was refluxed for 1 h. 50 ml of water was added and the product was filtered and washed with water. Yield 0.3 g (33%), m.p. 175°-178° C.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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